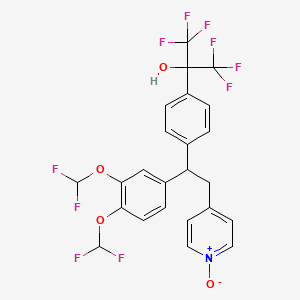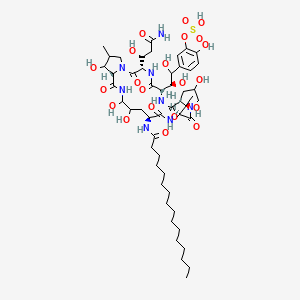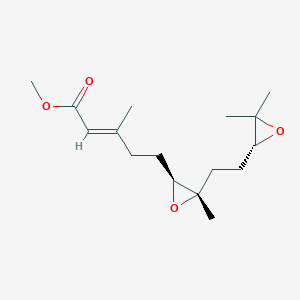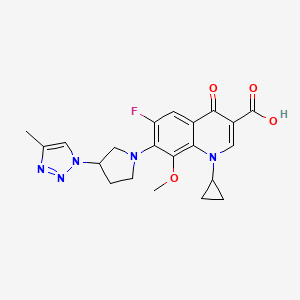
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity and is commonly used in the treatment of various bacterial infections. This compound is particularly effective against Gram-positive and Gram-negative bacteria.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- involves multiple steps. The key steps include the formation of the quinoline core, introduction of the cyclopropyl group, and the addition of the fluoro and methoxy substituents. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity starting materials and reagents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the formation of by-products.
化学反应分析
Types of Reactions
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the quinoline core.
科学研究应用
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinolone chemistry and developing new synthetic methods.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Used in the development of new antibiotics and treatment protocols for bacterial infections.
Industry: Employed in the production of pharmaceutical formulations and as a reference standard in quality control.
作用机制
The mechanism of action of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- involves the inhibition of bacterial DNA synthesis. The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Moxifloxacin: A related compound with enhanced activity against Gram-positive bacteria and improved pharmacokinetics.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-(4-methyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl)-4-oxo- is unique due to its specific substituents, which confer distinct antibacterial properties and pharmacokinetic profiles. Its combination of a cyclopropyl group, fluoro, and methoxy substituents makes it particularly effective against a wide range of bacterial pathogens.
属性
CAS 编号 |
168959-31-7 |
|---|---|
分子式 |
C21H22FN5O4 |
分子量 |
427.4 g/mol |
IUPAC 名称 |
1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(4-methyltriazol-1-yl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22FN5O4/c1-11-8-27(24-23-11)13-5-6-25(9-13)18-16(22)7-14-17(20(18)31-2)26(12-3-4-12)10-15(19(14)28)21(29)30/h7-8,10,12-13H,3-6,9H2,1-2H3,(H,29,30) |
InChI 键 |
SAFXMYKFBXWQGD-UHFFFAOYSA-N |
SMILES |
CC1=CN(N=N1)C2CCN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F |
规范 SMILES |
CC1=CN(N=N1)C2CCN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F |
同义词 |
SYN 1253 SYN-1253 SYN1253 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


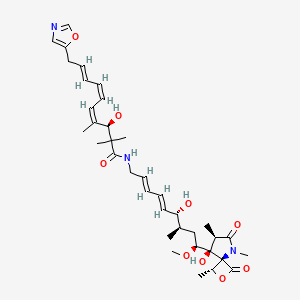
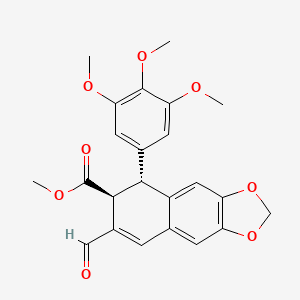
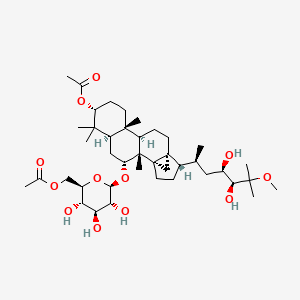
![Tetrasodium;2-[[4-[[4-[[5-[[5-[(1,5-disulfonatonaphthalen-2-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoylamino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,5-disulfonate](/img/structure/B1244410.png)
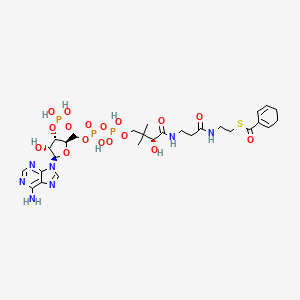

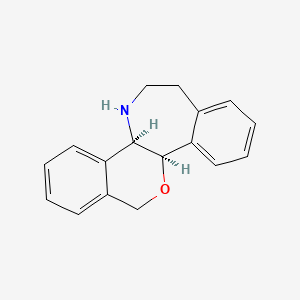

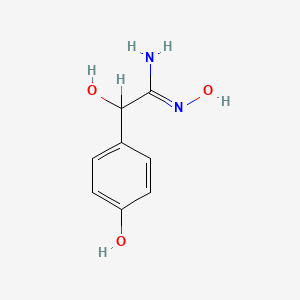
![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1244420.png)
